

Application Notes and Protocols for In Vitro Assays of Dasatinib Analog-1

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Compound of Interest		
Compound Name:	Dasatinib analog-1	
Cat. No.:	B12384067	Get Quote

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Introduction

Dasatinib is a potent oral multi-targeted kinase inhibitor that targets BCR-ABL, SRC family kinases (SFKs), c-KIT, ephrin A2 receptor, and platelet-derived growth factor receptor β (PDGFR β).[1][2][3] It is utilized in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][3] **Dasatinib** analog-1 (also known as compound 5826) is a structural analog of Dasatinib. This document provides detailed protocols for the in vitro evaluation of **Dasatinib analog-1**, focusing on its kinase inhibition profile and its effects on cancer cell lines.

Physicochemical Properties and Storage



Property	Value	Reference
Compound Name	Dasatinib analog-1 (compound 5826)	[1][4]
CAS Number	1174416-41-1	[4]
Molecular Formula	C22H25CIFN7O2S	[4]
Molecular Weight	506.00 g/mol	[4]
Known In Vitro Activity	CYP3A4 inhibitor (Ki = 5.4 μM)	[1][4]
Solubility	Soluble in DMSO at 25 mg/mL (49.41 mM) with warming and pH adjustment.	[1][4]
Storage	Store powder at -20°C for up to 3 years. Store stock solutions in DMSO at -80°C for up to 6 months.	[1][4]

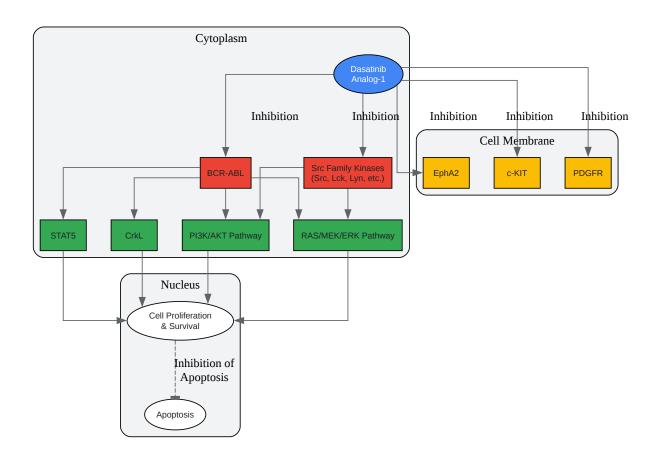
Preparation of Stock Solutions:

To prepare a 10 mM stock solution of **Dasatinib analog-1**, dissolve 5.06 mg of the compound in 1 mL of DMSO.[1][4] It may be necessary to warm the solution and adjust the pH to 2 with 1M HCl to achieve complete dissolution.[1][4] For cellular assays, further dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability (typically \leq 0.5%).

Signaling Pathways and Experimental Workflow

The primary targets of Dasatinib are the BCR-ABL fusion protein and Src family kinases. Inhibition of these kinases blocks downstream signaling pathways that are crucial for the proliferation and survival of cancer cells. The following diagrams illustrate the targeted signaling pathway and a general workflow for the in vitro evaluation of **Dasatinib analog-1**.

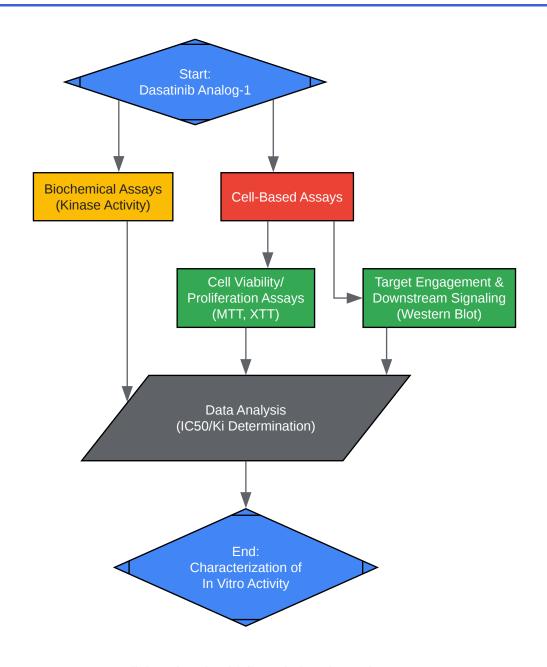




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Caption: Dasatinib Analog-1 Targeted Signaling Pathways.





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Caption: Experimental Workflow for In Vitro Evaluation.

Experimental Protocols Biochemical Kinase Activity Assay (Radiometric)

This assay measures the direct inhibitory effect of **Dasatinib analog-1** on the enzymatic activity of purified kinases (e.g., Abl, Src).

Materials:



- Purified recombinant kinase (e.g., Abl, Src)
- Kinase-specific peptide substrate
- [y-32P]ATP or [y-33P]ATP
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Dasatinib analog-1 stock solution
- Phosphocellulose paper
- Wash buffer (e.g., 0.75% phosphoric acid)
- Scintillation counter and scintillation fluid

Procedure:

- Prepare serial dilutions of **Dasatinib analog-1** in kinase reaction buffer.
- In a microcentrifuge tube or 96-well plate, combine the purified kinase, peptide substrate, and the diluted **Dasatinib analog-1** or vehicle control (DMSO).
- Pre-incubate the mixture for 10-15 minutes at room temperature.
- Initiate the kinase reaction by adding [γ -32P]ATP. The final ATP concentration should be close to the K_m for the specific kinase.
- Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
- Wash the phosphocellulose paper three times with wash buffer to remove unincorporated [y³²P]ATP.
- Air dry the paper and measure the incorporated radioactivity using a scintillation counter.



- Calculate the percentage of kinase inhibition for each concentration of **Dasatinib analog-1** relative to the vehicle control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability/Proliferation Assay (MTT Assay)

This assay determines the effect of **Dasatinib analog-1** on the viability and proliferation of cancer cell lines (e.g., K562 for CML, or other relevant lines).

Materials:

- Cancer cell line (e.g., K562)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Dasatinib analog-1 stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight (for adherent cells).[5][6]
- Prepare serial dilutions of Dasatinib analog-1 in complete cell culture medium.
- Remove the old medium and add the medium containing the different concentrations of Dasatinib analog-1 or vehicle control to the wells.



- Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5%
 CO₂ incubator.
- Add 10-20 μL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[5][6]
- For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate to pellet the cells before removing the medium.
- Add 100-150 μL of the solubilization solution to each well to dissolve the formazan crystals.
 [7] Mix gently to ensure complete solubilization.
- Measure the absorbance at 570 nm using a microplate reader.[6]
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Western Blot Analysis of Downstream Signaling

This protocol is used to assess the inhibition of kinase activity within cells by measuring the phosphorylation status of downstream substrates. For BCR-ABL, a key downstream target is CrkL. For Src and other pathways, phosphorylated STAT5 (p-STAT5) can be assessed.

Materials:

- Cancer cell line
- Dasatinib analog-1
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membranes



- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-CrkL, anti-CrkL, anti-phospho-STAT5, anti-STAT5, and a loading control like anti-β-actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Seed cells and treat with various concentrations of **Dasatinib analog-1** for a specified time (e.g., 2-24 hours).
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., anti-phospho-CrkL) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the ECL substrate and visualize the protein bands using an imaging system.



- To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-CrkL) and a loading control (e.g., anti-β-actin).
- Quantify the band intensities to determine the dose-dependent inhibition of protein phosphorylation.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. Below is a template for presenting IC₅₀ values.

Table 1: In Vitro Inhibitory Activity of Dasatinib Analog-1

Assay Type	Target/Cell Line	Parameter	Value (nM)
Biochemical Assay	Abl Kinase	IC50	Experimental Value
Src Kinase	IC50	Experimental Value	
c-KIT	IC50	Experimental Value	_
Cell-Based Assay	K562 (CML)	IC50 (Viability)	Experimental Value
Ba/F3 p210 (CML)	IC50 (Viability)	Experimental Value	
Relevant Lung Cancer Cell Line	IC50 (Viability)	Experimental Value	_
Relevant Breast Cancer Cell Line	IC₅₀ (Viability)	Experimental Value	-

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

For context, the IC₅₀ values for the parent compound, Dasatinib, are typically in the low nanomolar range for its primary kinase targets and relevant cancer cell lines.[8][9] For example, the IC₅₀ of Dasatinib for Src kinase is approximately 0.5 nM.[10]



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